Isobornyl acrylate

描述

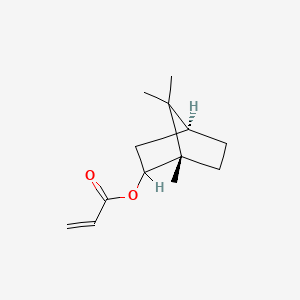

Isobornyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from isoborneol and acrylic acid. This compound is known for its unique bicyclic structure, which imparts significant rigidity and thermal stability to the polymers formed from it. This compound is widely used in the production of various polymers, coatings, and adhesives due to its excellent adhesion properties, good chemical resistance, and low shrinkage .

准备方法

Synthetic Routes and Reaction Conditions

Isobornyl acrylate can be synthesized through a condensation reaction between isoborneol and acrylic acid or acrylic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants in a solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Another method involves the reaction of camphene with acrylic acid in the presence of a cationic acid ion-exchange resin as a catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs a continuous process where isoborneol and acrylic acid are fed into a reactor containing a catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation .

化学反应分析

Types of Reactions

Isobornyl acrylate undergoes various types of chemical reactions, including:

Polymerization: It can polymerize when exposed to free radicals, forming polymers with increased glass transition temperature and improved mechanical properties.

Esterification: It can react with alcohols to form esters.

Addition Reactions: It can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Major Products

Polymers: High-performance polymers with excellent thermal stability and mechanical strength.

Esters: Various esters formed through esterification reactions.

科学研究应用

Coatings

Isobornyl acrylate is widely used in the production of high-performance coatings:

- Automotive Coatings : It enhances durability and resistance to environmental factors.

- UV-Curable Coatings : Its low volatility contributes to improved curing processes.

- High Solid Coatings : It allows for the formulation of coatings with reduced solvent content, thus minimizing environmental impact.

Performance Characteristics :

- High glass transition temperature (Tg)

- Excellent hardness and chemical resistance

- Good adhesion properties

| Application Type | Key Benefits |

|---|---|

| Automotive Coatings | Durability, weather resistance |

| UV-Curable Coatings | Fast curing times, low VOC emissions |

| High Solid Coatings | Reduced solvent use, environmental compliance |

Adhesives

In adhesive formulations, this compound serves as a key component:

- Tackifiers : Improves adhesion properties in various substrates.

- Dental Resins : Reduces polymerization shrinkage in restorative materials.

Case Study :

A study demonstrated the effectiveness of this compound in dental resins, where it significantly lowered shrinkage rates during polymerization, enhancing the longevity and performance of dental restoratives .

Medical Applications

This compound has gained attention in the medical field:

Bone Cement

Recent research indicates that this compound can be incorporated into bone cement formulations to enhance antibacterial properties and mechanical strength. A study reported that bone cement with 30 wt% this compound exhibited:

- Antibacterial activity against Staphylococcus aureus (81% efficacy)

- Compressive strength of 72.10 MPa

This development suggests significant potential for improving outcomes in orthopedic surgeries .

Allergic Reactions and Safety Concerns

While this compound offers numerous benefits, it has also been associated with allergic contact dermatitis in certain patients using medical devices containing this compound. Reports indicate sensitization cases linked to its use in glucose monitoring systems .

作用机制

Isobornyl acrylate exerts its effects primarily through polymerization. When exposed to free radicals, the acrylate group undergoes polymerization, forming long polymer chains. The bicyclic structure of this compound contributes to the rigidity and thermal stability of the resulting polymers . The monofunctionality of this compound minimizes crosslinking, providing coatings and inks with good hardness, flexibility, and impact resistance .

相似化合物的比较

Similar Compounds

Isobornyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

Acrylic acid isobornyl ester: Another name for isobornyl acrylate.

Uniqueness

This compound is unique due to its combination of high rigidity, thermal stability, and low shrinkage. Its bicyclic structure imparts significant mechanical strength to the polymers formed from it, making it a preferred choice for applications requiring high-performance materials .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing isobornyl acrylate, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via acid-catalyzed esterification of isoborneol with acrylic acid or through transesterification of isobornyl acetate with methyl acrylate . Sulfuric acid and Amberlyst 15 resin are common catalysts, but newer methods employ activated carbon-supported stannic chloride or photocatalysis under UV light to improve efficiency and reduce byproducts . Reaction temperature (typically 80–120°C) and inhibitor presence (e.g., MEHQ) are critical to prevent premature polymerization .

Q. What analytical techniques are recommended for characterizing this compound and its polymeric derivatives?

- GC-MS is widely used for purity assessment and trace analysis (LOQ ≈ 0.5 µg/sample) .

- NMR and FTIR verify structural integrity, particularly the acrylate double bond and bicyclic terpene moiety .

- DSC/TGA assess thermal properties (e.g., Tg ≈ 88–110°C for IBOA homopolymers) .

- GPC determines molecular weight distributions in copolymers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (>0.5 mm), chemical goggles, and lab coats. Avoid natural rubber gloves due to permeation risks .

- Ventilation : Use fume hoods to minimize inhalation of vapors, which can cause respiratory irritation .

- Storage : Stabilize with MEHQ (200–400 ppm) and store at –20°C (solid) or –80°C (solution) to inhibit polymerization .

- Spill Management : Neutralize with inert adsorbents; avoid water sprays to prevent aerosolization .

Advanced Research Questions

Q. How can copolymer design with IBOA enhance material properties like glass transition temperature (Tg) and flexibility?

IBOA’s bicyclic structure increases Tg in polymers, while its monofunctionality minimizes crosslinking, balancing rigidity and flexibility. For example:

- Block copolymers with n-butyl acrylate (nBA) synthesized via ATRP or RAFT polymerization exhibit phase-separated morphologies, enabling tunable thermomechanical properties .

- Statistical copolymers with methyl methacrylate (MMA) show improved UV resistance and adhesion in coatings .

- Kinetic modeling of ATRP systems reveals chain-length-dependent termination rates , requiring precise control of initiator ratios and reaction times .

Q. What methodologies address contradictions in reported sensitization risks of IBOA in biomedical applications?

While IBOA is classified as a skin sensitizer (ECHA), clinical studies show variability:

- Patch testing at 0.1% in petrolatum elicited reactions in some cases (e.g., 2+ reactions in UV-curing adhesive users) but not in broader epidemiological studies .

- Local lymph node assays (LLNA) in mice indicate moderate sensitization potential (EC3 ≈ 5–10%), but cross-reactivity with other acrylates is rare .

- Mitigation strategies : Purify IBOA to <500 ng/g impurities (e.g., residual camphene) and use closed-system processing to reduce exposure risks .

Q. How do polymerization kinetics differ between IBOA and structurally similar monomers like isobornyl methacrylate (IBOMA)?

- Reactivity : IBOA’s acrylate group polymerizes faster than IBOMA’s methacrylate due to reduced steric hindrance .

- Thermal stability : IBOMA-based polymers exhibit higher decomposition temperatures (~250°C vs. ~200°C for IBOA) due to the methyl group’s stabilizing effect .

- Emulsion polymerization of IBOA requires optimized surfactants (e.g., SDS) to stabilize latex particles, whereas IBOMA’s hydrophobicity complicates aqueous dispersion .

Q. What environmental impact assessments are critical for IBOA-based materials in research-scale applications?

- Aquatic toxicity : IBOA is classified as very toxic to aquatic life (EC50 ≈ 1.1 mg/L for Daphnia magna) .

- Degradation : Hydrolysis under alkaline conditions yields acrylic acid and isoborneol, which require neutralization before disposal .

- Lifecycle analysis : Use green solvents (e.g., supercritical CO₂) in polymer synthesis and prioritize closed-loop recycling of lab waste .

Q. Data Contradiction Analysis

Conflicting reports on IBOA’s sensitization potential highlight the need for context-specific risk assessment . While LLNA data suggest moderate hazards , human studies indicate low prevalence outside niche industrial exposures . Researchers should:

属性

CAS 编号 |

5888-33-5 |

|---|---|

分子式 |

C13H20O2 |

分子量 |

208.30 g/mol |

IUPAC 名称 |

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |

InChI |

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1 |

InChI 键 |

PSGCQDPCAWOCSH-BOURZNODSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |

手性 SMILES |

C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C=C |

规范 SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |

Key on ui other cas no. |

5888-33-5 |

物理描述 |

Pellets or Large Crystals; NKRA; Liquid |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

30323-87-6 |

同义词 |

isobornyl acrylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。